

# Technical Support Center: Overcoming Resistance to PSB-0963

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PSB-0963 |           |
| Cat. No.:            | B1193545 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers encountering resistance to **PSB-0963**, a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39). The information provided is intended to help you navigate experimental challenges and explore strategies to overcome resistance.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PSB-0963**?

A1: **PSB-0963** is a research compound that primarily acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73), with a Ki of 150 nM for rat ecto-5'-nucleotidase.[1] It also inhibits ectonucleoside triphosphate diphosphohydrolase 1 (CD39). Both CD39 and CD73 are key enzymes in the extracellular ATP-adenosine pathway. CD39 converts pro-inflammatory extracellular ATP and ADP to AMP, and CD73 then converts AMP to the immunosuppressive nucleoside adenosine.[2] By inhibiting these enzymes, **PSB-0963** aims to reduce the production of adenosine in the tumor microenvironment (TME), thereby enhancing anti-tumor immune responses.[2]

Q2: We are observing reduced efficacy of **PSB-0963** in our long-term in vitro cell cultures. What are the potential mechanisms of acquired resistance?

### Troubleshooting & Optimization





A2: Acquired resistance to inhibitors of the CD39/CD73 pathway can arise from several mechanisms:

- Upregulation of Alternative Adenosine-Generating Pathways: Cancer cells may compensate for CD73 inhibition by upregulating other pathways that produce adenosine.[3][4]
- Increased Expression of Adenosine Receptors: Tumor cells or immune cells within the TME might increase the expression of adenosine receptors (e.g., A2A and A2B receptors), making them more sensitive to even low levels of residual adenosine.
- Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, even when the CD39/CD73 pathway is blocked.
- Epigenetic Modifications: Changes in the methylation or acetylation of genes related to the adenosine pathway could alter their expression and contribute to resistance.
- Tumor Microenvironment (TME) Remodeling: Changes in the composition of the TME, such as an increase in adenosine-producing regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), can contribute to resistance.

Q3: Our in vivo experiments with **PSB-0963** as a monotherapy show initial tumor control, followed by relapse. What strategies can we employ to overcome this resistance?

A3: Overcoming resistance to **PSB-0963** in vivo often requires a combination therapy approach. The goal is to target multiple, non-redundant pathways simultaneously. Consider the following combinations:

- Immune Checkpoint Inhibitors (ICIs): This is a highly promising strategy. Adenosine in the
  TME suppresses the activity of T cells, which are the primary targets of ICIs like anti-PD1/PD-L1 and anti-CTLA-4 antibodies. Combining PSB-0963 with these agents can lead to a
  more robust and sustained anti-tumor immune response.[5]
- Chemotherapy: Many chemotherapeutic agents induce immunogenic cell death, leading to the release of ATP into the TME.[4] By preventing the conversion of this ATP to immunosuppressive adenosine, **PSB-0963** can enhance the efficacy of chemotherapy.[4]



- Radiotherapy: Similar to chemotherapy, radiotherapy can also lead to the release of ATP from dying tumor cells. Combining PSB-0963 with radiation can prevent the subsequent adenosine-mediated immunosuppression.
- Targeted Therapies: In certain cancers, such as EGFR-mutant non-small cell lung cancer (NSCLC), upregulation of CD73 has been identified as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs).[6][7] Combining PSB-0963 with relevant targeted therapies could re-sensitize resistant tumors.[6][7]
- Adenosine Receptor Antagonists: A dual blockade of adenosine production (with PSB-0963)
  and adenosine signaling (with A2A/A2B receptor antagonists) can provide a more complete
  shutdown of this immunosuppressive pathway.

### **Troubleshooting Guides**

Problem 1: High variability in in vitro PSB-0963 efficacy

assavs.

| Possible Cause                              | Troubleshooting Step                                                                                                              |  |
|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|--|
| Inconsistent cell health or passage number. | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments.                    |  |
| PSB-0963 degradation.                       | Prepare fresh stock solutions of PSB-0963 regularly and store them appropriately as per the manufacturer's instructions.          |  |
| Inaccurate cell seeding density.            | Optimize and standardize cell seeding density to ensure reproducibility.                                                          |  |
| Edge effects in multi-well plates.          | Avoid using the outer wells of the plate or fill them with media without cells to minimize evaporation and temperature gradients. |  |

# Problem 2: Failure to establish a stable PSB-0963-resistant cell line.



| Possible Cause                                 | Troubleshooting Step                                                                                                                                |  |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Initial drug concentration is too high.        | Start with a low concentration of PSB-0963 (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt. |  |
| Cell line is not viable for long-term culture. | Ensure you are using a robust cell line that can be passaged multiple times.                                                                        |  |
| Insufficient duration of drug exposure.        | Developing stable resistance can take several months. Be patient and continue the gradual dose escalation.                                          |  |
| Heterogeneity of the parental cell line.       | The parental cell line may not contain pre-<br>existing clones with the potential to develop<br>resistance. Consider using a different cell line.   |  |

# Data Presentation: Efficacy of CD73/CD39 Inhibitors in Combination Therapies

The following tables summarize clinical trial data for other inhibitors targeting the CD73/CD39 pathway, providing a rationale for combination strategies with **PSB-0963**.

Table 1: Clinical Trial Results for AB680 (a small-molecule CD73 inhibitor) in Metastatic Pancreatic Cancer[8]

| Treatment Arm                                                     | Number of Evaluable | Objective Response | Disease Control                          |
|-------------------------------------------------------------------|---------------------|--------------------|------------------------------------------|
|                                                                   | Patients            | Rate (ORR)         | Rate (DCR)                               |
| AB680 + nab- paclitaxel + gemcitabine + zimberelimab (anti- PD-1) | 17                  | 41%                | 85% (in patients on treatment >16 weeks) |



Table 2: Clinical Trial Results for Oleclumab (anti-CD73 antibody) in Combination with Durvalumab (anti-PD-L1 antibody) in Unresectable, Stage III NSCLC (COAST study)[9][10][11]

| Treatment Arm          | Confirmed Objective<br>Response Rate (ORR) | 12-month Progression-Free<br>Survival (PFS) Rate |
|------------------------|--------------------------------------------|--------------------------------------------------|
| Durvalumab + Oleclumab | 30.0%                                      | 62.6%                                            |
| Durvalumab alone       | 17.9%                                      | 33.9%                                            |

Table 3: Clinical Trial Results for TTX-030 (anti-CD39 antibody) in Combination with Budigalimab (anti-PD-1) and mFOLFOX6 in Metastatic Gastric/GEJ Cancer[12][13][14]

| Patient Subgroup | Number of Evaluable<br>Patients | Confirmed Objective<br>Response Rate (ORR) |
|------------------|---------------------------------|--------------------------------------------|
| Total Population | 40                              | 52.5%                                      |
| PD-L1 CPS < 1    | 11                              | 36.4%                                      |
| PD-L1 CPS 1-5    | Not specified                   | 66.7%                                      |
| PD-L1 CPS ≥ 5    | Not specified                   | 64.3%                                      |

# Experimental Protocols Protocol 1: Generation of a PSB-0963-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to **PSB-0963** through continuous exposure.[15][16]

#### Materials:

- Parental cancer cell line of interest
- Complete cell culture medium
- PSB-0963



- Cell counting solution (e.g., trypan blue)
- Hemocytometer or automated cell counter
- 96-well plates for IC50 determination
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

#### Methodology:

- Determine the initial IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of PSB-0963 in the parental cell line.
- Initial drug exposure: Culture the parental cells in medium containing PSB-0963 at a concentration equal to the IC20-IC30.
- Monitor cell viability and proliferation: Closely monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die.
- Subculture surviving cells: Once the surviving cells reach 70-80% confluency, subculture them in fresh medium containing the same concentration of **PSB-0963**.
- Dose escalation: Gradually increase the concentration of PSB-0963 in the culture medium. A
  common approach is to double the concentration with each subsequent subculture, provided
  the cells continue to proliferate.
- Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of PSB-0963 (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
- Confirm stability of resistance: Culture the resistant cells in drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.



# Protocol 2: In Vitro Assessment of Synergy between PSB-0963 and an Immune Checkpoint Inhibitor

This protocol outlines a method to assess the synergistic effect of **PSB-0963** and an anti-PD-1 antibody on T-cell mediated tumor cell killing.

#### Materials:

- PSB-0963-sensitive and -resistant cancer cell lines
- Human peripheral blood mononuclear cells (PBMCs)
- T-cell isolation kit
- T-cell activation beads (e.g., anti-CD3/CD28)
- Anti-PD-1 antibody
- Isotype control antibody
- Co-culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)
- Cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)
- Plate reader

#### Methodology:

- Isolate and activate T-cells: Isolate T-cells from healthy donor PBMCs. Activate the T-cells for 48-72 hours using anti-CD3/CD28 beads in the presence of IL-2.
- Set up co-culture: Seed the cancer cells (sensitive or resistant) in a 96-well plate.
- Add treatments: Add PSB-0963, the anti-PD-1 antibody, the combination of both, or the isotype control to the cancer cells.
- Add activated T-cells: Add the activated T-cells to the wells containing the cancer cells at a
  desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).



- Incubate: Co-culture the cells for 24-48 hours.
- Assess cytotoxicity: Measure tumor cell lysis using a standard cytotoxicity assay.
- Analyze for synergy: Use a synergy analysis software (e.g., CompuSyn) to calculate the combination index (CI). A CI value less than 1 indicates synergy.

# Protocol 3: Measurement of Extracellular Adenosine in the Tumor Microenvironment

This protocol describes a method for quantifying adenosine levels in the conditioned medium of tumor cell cultures.[17][18]

#### Materials:

- Cancer cell lines
- Complete cell culture medium
- PSB-0963
- Conditioned medium collection tubes
- Centrifuge
- Adenosine quantification kit (e.g., ELISA or HPLC-based)

#### Methodology:

- Cell culture and treatment: Seed cancer cells and allow them to adhere. Treat the cells with **PSB-0963** or vehicle control for the desired duration.
- Collect conditioned medium: Carefully collect the cell culture supernatant.
- Clarify the supernatant: Centrifuge the collected medium to pellet any detached cells or debris.



- Quantify adenosine: Measure the adenosine concentration in the clarified supernatant using a commercial adenosine quantification kit, following the manufacturer's instructions.
- Normalize data: Normalize the adenosine concentration to the number of cells or total protein content in each well.

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: The ATP-adenosine signaling pathway in the tumor microenvironment.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for assessing synergy between **PSB-0963** and anti-PD-1.

### **Logical Relationship**





Click to download full resolution via product page

Caption: Logical approach to overcoming **PSB-0963** resistance.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 6. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arcus Biosciences Arcus Biosciences Presents Promising Initial Data from Phase 1
   Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 10. ascopubs.org [ascopubs.org]
- 11. PACIFIC-9: Phase III trial of durvalumab + oleclumab or monalizumab in unresectable stage III non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trishula Therapeutics Announces Promising Early Phase 1b Data of TTX-030, an Anti-CD39 Antibody, in Combination with Chemoimmunotherapy as First-Line Treatment for Locally Advanced or Metastatic Gastric Cancer/GEJ Cancer [trishulatx.com]
- 13. trialstat.com [trialstat.com]
- 14. Trishula Therapeutics Announces Promising Early Phase 1b Data of TTX-030, an Anti-CD39 Antibody, in Combination with Chemoimmunotherapy as First-Line Treatment for Locally Advanced or Metastatic Gastric Cancer/GEJ Cancer [prnewswire.com]
- 15. Establishment of Drug-resistant Cell Lines Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. researchgate.net [researchgate.net]
- 18. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Resistance to PSB-0963]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193545#overcoming-resistance-to-psb-0963]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com